molecular formula C17H17FN2O2 B2584610 4-fluoro-N-(4-morpholinophenyl)benzenecarboxamide CAS No. 251096-76-1

4-fluoro-N-(4-morpholinophenyl)benzenecarboxamide

Cat. No. B2584610
CAS RN: 251096-76-1
M. Wt: 300.333
InChI Key: YHTZNARYJHEDPB-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-morpholinophenyl)benzenecarboxamide is a chemical compound with the CAS number 251096-76-1 . It is also known by other synonyms such as AURORA 3365 and 4-fluoro-N-[4-(morpholin-4-yl)phenyl]benzamide .


Molecular Structure Analysis

The molecular formula of 4-fluoro-N-(4-morpholinophenyl)benzenecarboxamide is C17H17FN2O2 . It has a molecular weight of 300.33 .


Chemical Reactions Analysis

The specific chemical reactions involving 4-fluoro-N-(4-morpholinophenyl)benzenecarboxamide are not provided in the search results .


Physical And Chemical Properties Analysis

4-fluoro-N-(4-morpholinophenyl)benzenecarboxamide has a density of 1.3±0.1 g/cm3 . Its boiling point is 404.8±45.0 °C at 760 mmHg .

Scientific Research Applications

Antibiotic Research

This compound is an important intermediate in the synthesis of the antibiotic drug linezolid . It is synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions . This process results in the formation of 4-(2-fluoro-4-nitrophenyl)morpholine, which is then reduced with Fe/NH4Cl .

Antimicrobial Activity

Sulfonamides and carbamates of this compound have been synthesized for biological interest . These derivatives have shown good to potent antimicrobial activity . In particular, sulfonamide derivatives have exhibited promising activity against bacterial strains and fungi .

Molecular Docking Studies

Molecular docking studies have been performed on this compound to predict its affinity and orientation at the active enzyme site . These studies have shown that the compound forms hydrogen bonds with a surrounding of amino acids at the active site .

Nonlinear Optical Studies

The structural and nonlinear optical properties of this compound have been studied . These studies were performed using Fourier transform infrared (FTIR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectral techniques .

Reactivity Features

The reactivity features of this compound have been determined by molecular electrostatic potential (MEP) analysis . This analysis helps to understand the possible charge transfer taking place within the molecule .

Versatility in Research

This compound offers a unique blend of fluorine and morpholine functionalities .

Mechanism of Action

The mechanism of action for 4-fluoro-N-(4-morpholinophenyl)benzenecarboxamide is not specified in the search results .

Future Directions

The future directions for the use and study of 4-fluoro-N-(4-morpholinophenyl)benzenecarboxamide are not specified in the search results .

properties

IUPAC Name

4-fluoro-N-(4-morpholin-4-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c18-14-3-1-13(2-4-14)17(21)19-15-5-7-16(8-6-15)20-9-11-22-12-10-20/h1-8H,9-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTZNARYJHEDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(4-morpholinophenyl)benzenecarboxamide

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